Cyclohex-3-enyl-cyclohexylamine Cyclohex-3-enyl-cyclohexylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13876222
InChI: InChI=1S/C12H21N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3,11-13H,2,4-10H2
SMILES:
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol

Cyclohex-3-enyl-cyclohexylamine

CAS No.:

Cat. No.: VC13876222

Molecular Formula: C12H21N

Molecular Weight: 179.30 g/mol

* For research use only. Not for human or veterinary use.

Cyclohex-3-enyl-cyclohexylamine -

Specification

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
IUPAC Name N-cyclohexylcyclohex-3-en-1-amine
Standard InChI InChI=1S/C12H21N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3,11-13H,2,4-10H2
Standard InChI Key JRQUDFYDNMXYLA-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC2CCC=CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclohex-3-enyl-cyclohexylamine consists of two cyclohexane-derived rings: one fully saturated cyclohexyl group and a cyclohexene ring with a double bond at the 3-position. The amine group (-NH-) bridges these rings, creating a rigid yet flexible scaffold. The 2D structure (SMILES: C1CCC(CC1)NC2CCC=CC2\text{C1CCC(CC1)NC2CCC=CC2}) and 3D conformation highlight steric interactions between the rings, influencing reactivity and binding potential.

Computed and Experimental Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight179.30 g/mol
XLogP3-AA (Lipophilicity)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds2
Boiling PointNot reported
Melting PointNot reported

The compound’s lipophilicity (XLogP3-AA = 3.2) suggests moderate membrane permeability, a trait advantageous for bioactive molecules. Its single hydrogen bond donor and acceptor limit polar interactions, favoring hydrophobic environments .

Synthesis and Manufacturing Approaches

Alternative Routes

VulcanChem notes ongoing research into novel synthesis strategies, potentially including:

Applications in Pharmaceutical Development

Challenges in Drug Design

  • Metabolic Stability: The amine group may undergo rapid hepatic oxidation, shortening half-life.

  • Stereochemical Complexity: Unsaturation in the cyclohexene ring introduces cis-trans isomerism, complicating synthesis and purification.

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Optimization: Developing high-yield, stereoselective routes using catalysts like palladium or enzymes.

  • Pharmacological Profiling: Screening against receptor libraries to identify lead targets.

  • Toxicological Assessments: Evaluating acute and chronic toxicity in model organisms.

Collaborative Opportunities

Academic-industrial partnerships could accelerate applications, particularly in CNS disorders and metabolic diseases. Open-source data sharing, as seen in PubChem , will be critical for validating computational predictions.

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